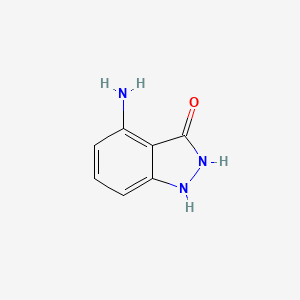

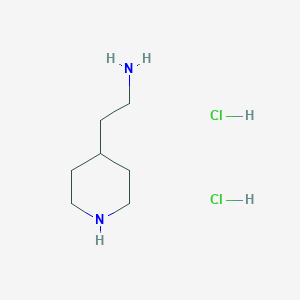

2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of isoquinoline derivatives is a topic of interest in several of the provided papers. For instance, paper describes the synthesis of a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, which are examined for their dopamine-like activity. Paper details an improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines using aluminum hydride reduction of cyano derivatives. Additionally, paper outlines a synthetic approach for a chromeno[3,4-c]isoquinoline derivative, which involves a Suzuki coupling and a conjugate addition of an aryl Grignard reagent. These methods highlight the diverse synthetic strategies employed to create isoquinoline derivatives with potential biological activity.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives plays a crucial role in their biological activity. Paper discusses the synthesis and pharmacological characterization of a chromeno[3,4-c]isoquinoline derivative, which is an oxygen bioisostere of a potent dopamine D1-selective agonist. The binding affinity and intrinsic activity of these compounds are influenced by their stereochemistry and the presence of specific functional groups, as demonstrated by the high affinity of the synthesized compound for dopamine D1 receptors.

Chemical Reactions Analysis

The chemical reactivity of isoquinoline derivatives is explored in several papers. Paper investigates the formation of a cycloprop[c]isoquinoline derivative, which involves the formation of a cis-arylcyclopropylamine intermediate. Paper examines the oxidation reactions of a spiro[benzo[f]isoquinoline-1,2ʹ-naphthalen]-1ʹ-one derivative, detailing the involvement of the methylene group and subsequent cis-dihydroxylation. These studies provide insight into the complex reactions that isoquinoline derivatives can undergo, which can be leveraged to synthesize compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are closely related to their molecular structure and have significant implications for their pharmacological activity. Paper discusses the protonation behavior of aminomethyl-THIQs, showing that they are substantially monoprotonated at physiological pH, which affects their interaction with adrenoceptors. Paper explores the structure-activity relationship of new 1-aryl tetrahydroisoquinolines, indicating that the presence of a thiomethyl group significantly enhances affinity towards the D2 receptor. These findings underscore the importance of understanding the physical and chemical properties of isoquinoline derivatives to predict and optimize their biological effects.

Mecanismo De Acción

Target of Action

The compound 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine is a member of the 3,4-dihydro-2(1H)-quinolinone family . Compounds in this family are known to interact with a variety of targets, including phosphodiesterase, β-adrenergic receptors, vasopressin receptors, and serotonin and dopamine receptors . These targets play crucial roles in various physiological processes, including signal transduction, neurotransmission, and regulation of blood pressure .

Mode of Action

The interaction of this compound with its targets can result in a variety of changes. For instance, inhibition of phosphodiesterase can increase the levels of cyclic AMP or cyclic GMP, leading to changes in cellular signaling . Blocking of β-adrenergic receptors can affect heart rate and blood pressure . Antagonism of vasopressin receptors can influence water balance in the body . Interaction with serotonin and dopamine receptors can modulate mood and behavior .

Biochemical Pathways

The compound can affect multiple biochemical pathways due to its interaction with various targets. For instance, it can influence the cyclic AMP and cyclic GMP signaling pathways through its inhibition of phosphodiesterase . It can also affect the adrenergic signaling pathway through its blocking of β-adrenergic receptors . Furthermore, it can influence the serotonin and dopamine signaling pathways through its interaction with serotonin and dopamine receptors .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific target and the physiological context. For example, inhibition of phosphodiesterase can lead to changes in cellular signaling, potentially affecting a variety of cellular processes . Blocking of β-adrenergic receptors can lead to changes in heart rate and blood pressure . Antagonism of vasopressin receptors can lead to changes in water balance . Interaction with serotonin and dopamine receptors can lead to changes in mood and behavior .

Propiedades

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-13(2,10-14)15-8-7-11-5-3-4-6-12(11)9-15/h3-6H,7-10,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZNMAAWLDJWOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N1CCC2=CC=CC=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588149 |

Source

|

| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

891642-99-2 |

Source

|

| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1285416.png)

![7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1285435.png)

![6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1285436.png)